molecular formula C15H10Cl6 B571250 1,3-Dichloro-4-[dichloro-(2,4-dichloro-3-methylphenyl)methyl]-2-methylbenzene CAS No. 115571-65-8

1,3-Dichloro-4-[dichloro-(2,4-dichloro-3-methylphenyl)methyl]-2-methylbenzene

Cat. No.: B571250
CAS No.: 115571-65-8
M. Wt: 402.945
InChI Key: QVKYWBXBRCKDFE-UHFFFAOYSA-N
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Description

1,3-Dichloro-4-[dichloro-(2,4-dichloro-3-methylphenyl)methyl]-2-methylbenzene is a chemical compound with the molecular formula C15H10Cl6 It is characterized by the presence of two 2,4-dichloro-3-methylphenyl groups attached to a central methane carbon atom, along with two chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 1,3-Dichloro-4-[dichloro-(2,4-dichloro-3-methylphenyl)methyl]-2-methylbenzene would likely involve large-scale chlorination processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The exact methods may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-4-[dichloro-(2,4-dichloro-3-methylphenyl)methyl]-2-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of other functional groups present in the molecule.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can facilitate reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while reduction could produce dechlorinated derivatives. Substitution reactions can result in the formation of various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be utilized in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism by which 1,3-Dichloro-4-[dichloro-(2,4-dichloro-3-methylphenyl)methyl]-2-methylbenzene exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • Dichlorobis(2,4-dichlorophenyl)methane
  • Dichlorobis(2,4-dichloro-3-ethylphenyl)methane
  • Dichlorobis(2,4-dichloro-3-isopropylphenyl)methane

Uniqueness

1,3-Dichloro-4-[dichloro-(2,4-dichloro-3-methylphenyl)methyl]-2-methylbenzene is unique due to the presence of the 3-methyl group, which can influence its chemical reactivity and physical properties compared to similar compounds

Properties

CAS No.

115571-65-8

Molecular Formula

C15H10Cl6

Molecular Weight

402.945

IUPAC Name

1,3-dichloro-4-[dichloro-(2,4-dichloro-3-methylphenyl)methyl]-2-methylbenzene

InChI

InChI=1S/C15H10Cl6/c1-7-11(16)5-3-9(13(7)18)15(20,21)10-4-6-12(17)8(2)14(10)19/h3-6H,1-2H3

InChI Key

QVKYWBXBRCKDFE-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1Cl)C(C2=C(C(=C(C=C2)Cl)C)Cl)(Cl)Cl)Cl

Origin of Product

United States

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